1,2-Dibromo-3-(trifluoromethoxy)-4-(trifluoromethyl)benzene
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Overview
Description
1,2-Dibromo-3-(trifluoromethoxy)-4-(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H3Br2F6O It is a derivative of benzene, where two bromine atoms, a trifluoromethoxy group, and a trifluoromethyl group are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-3-(trifluoromethoxy)-4-(trifluoromethyl)benzene typically involves the bromination of a precursor compound. One common method is the bromination of 3-(trifluoromethoxy)-4-(trifluoromethyl)benzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at a controlled temperature to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-3-(trifluoromethoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding dibromo derivative.
Oxidation: The trifluoromethoxy group can be oxidized to form trifluoromethyl ketone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Reagents like LiAlH4 or NaBH4 in solvents such as ether or tetrahydrofuran (THF).
Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups replacing the bromine atoms.
Reduction: Formation of dibromo derivatives with reduced functional groups.
Oxidation: Formation of trifluoromethyl ketone derivatives.
Scientific Research Applications
1,2-Dibromo-3-(trifluoromethoxy)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Dibromo-3-(trifluoromethoxy)-4-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the bromine atoms and trifluoromethoxy group can act as reactive sites for nucleophilic substitution, reduction, or oxidation. The trifluoromethyl group can influence the compound’s reactivity and stability due to its electron-withdrawing properties.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dibromo-3-chloro-5-(trifluoromethoxy)benzene
- 1,2-Dibromo-3-(trifluoromethyl)benzene
- 1,2-Dibromo-4-(trifluoromethoxy)benzene
Uniqueness
1,2-Dibromo-3-(trifluoromethoxy)-4-(trifluoromethyl)benzene is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on the benzene ring
Properties
IUPAC Name |
1,2-dibromo-3-(trifluoromethoxy)-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2F6O/c9-4-2-1-3(7(11,12)13)6(5(4)10)17-8(14,15)16/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAYINMPSPFDTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)OC(F)(F)F)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2F6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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